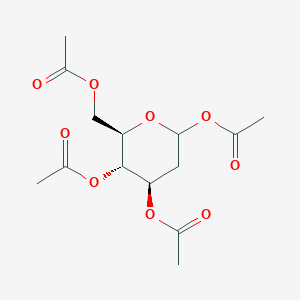

1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,3,4,6-tetra-O-acetyl-2-deoxy-D-glucopyranose involves multiple steps starting from D-glucose or D-mannose precursors. A notable method for its synthesis from D-mannose involves a series of acetylation and nitration reactions to introduce the acetate protective groups and the deoxy functionality, respectively (Pavliak & Kováč, 1991). This process highlights the chemical flexibility and the strategic approach required to synthesize this compound efficiently.

Molecular Structure Analysis

The molecular structure of 1,3,4,6-tetra-O-acetyl-2-deoxy-D-glucopyranose is characterized by its acetyl-protected hydroxyl groups and the absence of a hydroxyl group at the 2-position, replaced by hydrogen to yield the deoxy sugar. This structural modification plays a crucial role in its reactivity and stability, facilitating its use in glycosylation reactions. High-resolution mass spectrometry and X-ray crystallography have provided detailed insights into its fragmentation patterns and crystal structure, respectively, underscoring the compound's conformational properties (Dougherty et al., 1973).

Chemical Reactions and Properties

1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose participates in various chemical reactions, primarily serving as a glycosyl donor in the synthesis of oligosaccharides. Its reactivity is significantly influenced by the protective acetyl groups, which can be selectively removed or modified to achieve the desired glycosidic linkage. The compound exhibits a high degree of reactivity towards nucleophiles, facilitating its role in the construction of complex carbohydrate structures (Dasgupta & Anderson, 1990).

Wissenschaftliche Forschungsanwendungen

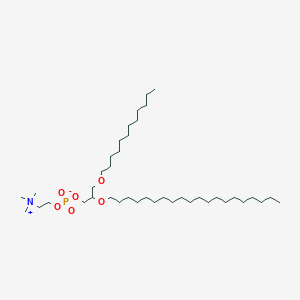

Application 1: Fabrication of PLGA Nanoparticles

- Summary of the Application: This compound is used in the fabrication of poly (lactic-co-glycolic acid) (PLGA) nanoparticles. These nanoparticles are used for efficient and prospective in vivo metabolic processing .

- Methods of Application: Two methods were investigated for fabricating these nanoparticles: single emulsion solvent evaporation and the nanoprecipitation method. An improvised method was used for collecting synthesized nanoparticles without a high-speed centrifuge, based on molecular weight (MW)-dependent centrifugal filters .

- Results or Outcomes: The nanoparticles were spherical in shape with consistent and reliable nanometric particle size. The polydispersity indices were well within the acceptable limits. Preliminary in vivo studies showed poor engineering of cardiac glycoproteins, opening up avenues for Ac 4 2AzGlc-loaded nanoparticles for improved bioavailability and efficient metabolic engineering .

Application 2: Synthesis of Glucosamine Glycosyl Donors

- Summary of the Application: 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-d-glucopyranose, a derivative of 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose, is a starting compound in the synthesis of a number of glucosamine glycosyl donors .

- Methods of Application: The compound is used in the synthesis of glucosamine glycosyl donors such as 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-d-glucopyranosyl chloride and thioglycoside derivatives of N-acetyl-d-glucosamine .

- Results or Outcomes: The compound was shown to easily react with simple alkyl and carbohydrate alcohols to give stereoselectively the corresponding 1,2-trans glycosides .

Application 3: Synthesis of Glucosamine Glycosyl Donors

- Summary of the Application: 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-d-glucopyranose, a derivative of 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose, is a starting compound in the synthesis of a number of glucosamine glycosyl donors .

- Methods of Application: The compound is used in the synthesis of glucosamine glycosyl donors such as 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-d-glucopyranosyl chloride, and thioglycoside derivatives of N-acetyl-d-glucosamine .

- Results or Outcomes: The compound was shown to easily react with simple alkyl and carbohydrate alcohols to give stereoselectively the corresponding 1,2-trans glycosides .

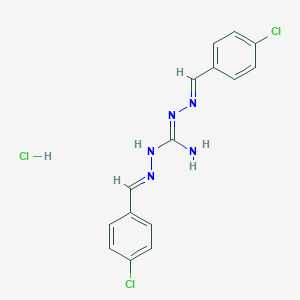

Application 4: Synthesis of Quinoline-based Glycoconjugates

- Summary of the Application: Propargyl glucopyranoside, a derivative of 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose, has been reported in a one-pot three-component reaction of alkyne-aldehyde-aniline for the successful construction of quinoline-based glycoconjugates .

- Methods of Application: The compound is used in a one-pot three-component reaction of alkyne-aldehyde-aniline .

- Results or Outcomes: The reaction successfully constructed quinoline-based glycoconjugates .

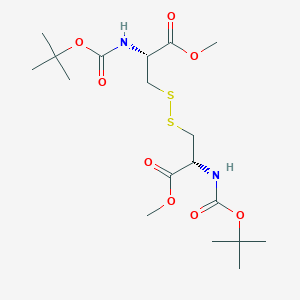

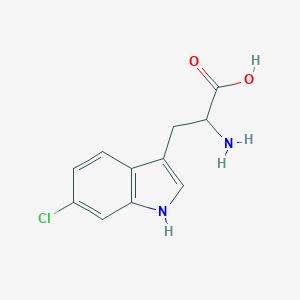

Application 5: Resolution of Amino Acid Derivatives

- Summary of the Application: 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose is used as a chiral reagent for the resolution of amino acid derivatives .

- Methods of Application: The compound is used in the formation of diastereomers and for reversed-phase high-performance liquid chromatographic resolution of amino acid enantiomers .

- Results or Outcomes: The compound was shown to be effective in resolving amino acid derivatives .

Application 6: Synthesis of Propargyl Glucopyranoside

- Summary of the Application: Propargyl glucopyranoside, a derivative of 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose, has been reported in a one-pot three-component reaction of alkyne-aldehyde-aniline for the successful construction of quinoline-based glycoconjugates .

- Methods of Application: The compound is used in a one-pot three-component reaction of alkyne-aldehyde-aniline .

- Results or Outcomes: The reaction successfully constructed quinoline-based glycoconjugates .

Eigenschaften

IUPAC Name |

[(2R,3S,4R)-3,4,6-triacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O9/c1-7(15)19-6-12-14(22-10(4)18)11(20-8(2)16)5-13(23-12)21-9(3)17/h11-14H,5-6H2,1-4H3/t11-,12-,13?,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEORKVJPIJWNG-VMXNZORSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H](CC(O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447840 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose | |

CAS RN |

69515-91-9 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

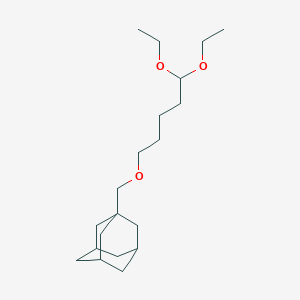

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.